Scyllo-Inositol-d6 Enables Accurate Quantification of the Low-Abundance scyllo-Inositol Isomer in Plasma via UHPLC-MS/MS
Scyllo-Inositol-d6 serves as an essential deuterated internal standard (ISTD) to enable precise quantification of the biologically important scyllo-inositol isomer. A validated UHPLC-MS/MS method was developed to resolve and quantify scyllo-inositol from six other inositol isomers. This method, which requires scyllo-Inositol-d6 for accurate quantification, achieved high reproducibility for scyllo-inositol analysis in urine and plasma [1].
| Evidence Dimension | Method Precision (Intermediate Reproducibility) for Quantification of scyllo-Inositol Using a Deuterated Internal Standard |
|---|---|
| Target Compound Data | Intermediate reproducibility (as %RSD) for scyllo-inositol quantification: <10% in urine and <14% in plasma |
| Comparator Or Baseline | Method precision for myo-inositol quantification (using myo-inositol-d6): <6% in urine and <8% in plasma |
| Quantified Difference | Precision for scyllo-inositol (with d6-ISTD) is slightly higher RSD than for myo-inositol, but remains analytically robust and within validated acceptance criteria. |
| Conditions | Human urine and plasma samples analyzed by a validated UHPLC-MS/MS method resolving seven inositol isomers. |
Why This Matters
This data validates that scyllo-Inositol-d6 is the analytically proven and necessary internal standard for obtaining precise and reproducible measurements of endogenous scyllo-inositol concentrations in complex biofluids.
- [1] Monnard, I., Bénet, T., Jenni, R., Rieder, A., Saussereau, E., & Marescaux, L. (2020). Plasma and urinary inositol isomer profiles measured by UHPLC-MS/MS reveal differences in scyllo-inositol levels between non-pregnant and pregnant women. Analytical and Bioanalytical Chemistry, 412(29), 7871-7880. View Source
